molecular formula C7H7BN2O2 B12500411 Imidazo[1,5-a]pyridin-6-ylboronic acid

Imidazo[1,5-a]pyridin-6-ylboronic acid

Cat. No.: B12500411
M. Wt: 161.96 g/mol
InChI Key: VBZURCXVHLSJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyridin-6-ylboronic acid is a heterocyclic boronic acid derivative featuring a fused imidazole-pyridine core. The boronic acid (-B(OH)₂) group at the 6-position enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical synthesis, materials science, and bioconjugation . The imidazo[1,5-a]pyridine scaffold itself is known for thermal stability, emissive properties, and synthetic versatility, as demonstrated in fluorescent probes and kinase inhibitors .

Properties

Molecular Formula

C7H7BN2O2

Molecular Weight

161.96 g/mol

IUPAC Name

imidazo[1,5-a]pyridin-6-ylboronic acid

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-3-9-5-10(7)4-6/h1-5,11-12H

InChI Key

VBZURCXVHLSJJL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C=NC=C2C=C1)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions often employ readily available starting materials and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of imidazo[1,5-a]pyridin-6-ylboronic acid may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyridin-6-ylboronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the boronic acid group to other functional groups.

    Reduction: Reduction of the imidazo[1,5-a]pyridine core.

    Substitution: Nucleophilic or electrophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, alkylamines, and transition metal catalysts . Reaction conditions may vary depending on the desired transformation, but they generally involve mild temperatures and atmospheric pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic esters or alcohols, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridin-6-ylboronic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronic Acid-Containing Analogues

[1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic Acid
  • Core Structure : Replaces the imidazole ring with a triazole (three nitrogens in the five-membered ring).
  • Reduced π-conjugation compared to imidazo[1,5-a]pyridine, affecting photophysical properties .
  • Applications : Similar use in drug synthesis but with distinct binding profiles due to altered electronic properties .
Other Boronic Acid Derivatives
  • Imidazo[1,5-a]pyrazin-ylboronic Acids :
    • Pyrazine (two adjacent nitrogens) in place of pyridine modifies electron distribution.
    • Enhanced solubility in polar solvents due to increased polarity.
    • Utilized in PDE2 inhibitors (e.g., patent applications) but less common in cross-coupling compared to pyridine-based analogues .

Non-Boronic Acid Analogues

Imidazo[1,5-a]pyridine-3-carboxylic Acid
  • Functional Group : Carboxylic acid (-COOH) instead of boronic acid.
  • Key Differences: Participates in amide bond formation rather than cross-couplings.
  • Applications : Medicinal chemistry (e.g., kinase inhibitor intermediates) .
Imidazo[1,5-a]pyridine-Based Fluorophores
  • Substituents: Electron-donating/withdrawing groups (e.g., -OMe, -NO₂) at various positions.
  • Key Differences :
    • Exhibit solvatochromism and large Stokes shifts, ideal for membrane probe applications.
    • Boronic acid derivatives lack these photophysical traits due to quenching effects from the -B(OH)₂ group .
Imidazo[1,5-a]pyridinium Salts
  • Synthesis : Utilize POCl₃ or HCl catalysts, differing from the Miyaura borylation required for boronic acids .
  • Applications : Ionic liquids or intermediates for N-heterocyclic carbenes, contrasting with the covalent reactivity of boronic acids .

Data Table: Structural and Functional Comparison

Compound Core Structure Functional Group Key Reactivity Applications
Imidazo[1,5-a]pyridin-6-ylboronic acid Imidazo[1,5-a]pyridine Boronic acid Suzuki coupling Drug synthesis, MOFs
[1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic acid Triazolo[1,5-a]pyridine Boronic acid Cross-coupling Pharmaceuticals
Imidazo[1,5-a]pyridine-3-carboxylic acid Imidazo[1,5-a]pyridine Carboxylic acid Amide formation Medicinal chemistry
Imidazo[1,5-a]pyrazine derivatives Imidazo[1,5-a]pyrazine Varied Enzyme inhibition PDE2/Kinase inhibitors
Imidazo[1,5-a]pyridine fluorophores Imidazo[1,5-a]pyridine -OMe, -NO₂ Solvatochromic emission Membrane probes, bioimaging

Research Findings and Key Insights

  • Synthetic Flexibility: this compound is synthesized via Miyaura borylation, whereas non-boronic analogues require cyclization or functional group interconversion .
  • Reactivity: The boronic acid group enables C-C bond formation, distinguishing it from carboxylic acid derivatives (amide bonds) or fluorophores (non-reactive emissive properties) .
  • Medicinal Chemistry : Imidazo[1,5-a]pyrazine derivatives show promise as kinase inhibitors, but the boronic acid variant’s applications are more niche due to specificity in cross-coupling .
  • Photophysical Limitations : Unlike fluorescent imidazo[1,5-a]pyridines, the boronic acid derivative’s emissive properties are subdued, limiting its use in imaging .

Biological Activity

Imidazo[1,5-a]pyridin-6-ylboronic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system with a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols and other nucleophiles, which may enhance the compound's biological activity through specific molecular interactions.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may involve:

  • Inhibition of Protein Geranylgeranylation : Studies have shown that similar compounds can inhibit Rab geranylgeranyl transferase (RGGT), affecting protein prenylation critical for cell signaling pathways. For example, certain derivatives have demonstrated significant cytotoxicity in HeLa cells by disrupting Rab11A prenylation .
  • Covalent Bond Formation : The boronic acid group may facilitate interactions with target proteins, potentially leading to the development of targeted covalent inhibitors for cancer treatment .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Properties : Research indicates that compounds with similar structures have shown promising anticancer effects. For instance, derivatives have been developed as KRAS G12C inhibitors, demonstrating efficacy against specific cancer cell lines .
  • Antimicrobial Activity : Some studies suggest that imidazo[1,5-a]pyridine derivatives possess antibacterial and antifungal properties, further broadening their therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the core structure. A comparative analysis of related compounds reveals insights into how modifications impact their efficacy:

Compound NameStructure TypeKey FeaturesBiological Activity
This compoundImidazole + PyridineBoronic acid functionalityAnticancer, antimicrobial
Imidazo[1,2-a]pyridineImidazole + PyridineLacks boronic acid functionalityAntiviral, anticancer
Imidazo[1,3-a]pyridineImidazole + PyridineKnown for antiviral propertiesAntiviral
2-Pyridinylboronic acidPyridine + Boronic AcidSimpler structureUsed in Suzuki reactions

Case Studies

  • Inhibition Studies : A study involving a series of novel 6-substituted imidazo[1,2-a]pyridine analogs revealed that certain compounds exhibited IC50 values below 150 μM against HeLa cells. This highlights the potential for developing effective anticancer agents based on this scaffold .
  • Molecular Docking Studies : In silico analyses have suggested that this compound can effectively bind to target proteins such as phospholipase A2 (PLA2), showing significant inhibitory activity with an IC50 value of 14.3 μM . This indicates its potential as a therapeutic agent against conditions involving PLA2.

Q & A

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound-based inhibitors?

  • Methodological Answer :
  • DFT : Calculate Fukui indices to predict reactive sites for functionalization.
  • Docking : Simulate binding poses with target proteins (e.g., proteases) using AutoDock Vina. Correlate with experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.